molecular formula C13H9Cl2NO3S B2943418 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866151-45-3

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2943418
CAS No.: 866151-45-3
M. Wt: 330.18
InChI Key: MFWDRSPGQCRPQM-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (CAS: 866152-24-1) is a thiophene-based small molecule with a molecular formula of C₁₃H₉Cl₂NO₃S and molecular weight of 330.19 g/mol . Its structure features:

  • A thiophene ring substituted with a methyl group at position 3.
  • A carboxylic acid moiety at position 2.
  • A 2,4-dichlorobenzoylamino group at position 3.

Properties

IUPAC Name

3-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)8-3-2-7(14)4-9(8)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWDRSPGQCRPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the acylation of 4-methyl-2-thiophenecarboxylic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Positional Isomers: 2,4-Dichloro vs. 2,6-Dichloro Substitution

A closely related analog, 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (CAS: 866152-24-1), differs only in the chlorine substitution pattern on the benzoyl group. Key differences include:

  • Binding Affinity : The 2,4-dichloro isomer forms stronger interactions with residues like Arg293 and Cys428 in molecular docking studies, likely due to optimal spatial alignment of chlorine atoms with hydrophobic pockets .
  • Electronic Effects : The 2,4-dichloro configuration provides a balanced electron-withdrawing effect, enhancing hydrogen bonding with polar residues compared to the sterically hindered 2,6-dichloro isomer .
Property 2,4-Dichloro Isomer 2,6-Dichloro Isomer
Docking ΔG (kcal/mol) -7.64 Not reported
Hydrophobic Interactions 12 residues Fewer (inferred from steric clash)
Solubility Moderate (carboxylic acid) Similar

Thiophene Ring Substituents: Methyl vs. Phenyl

The compound 3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid (JPC, CAS: N/A) shares the 2,4-dichlorobenzoyl group but differs in:

  • A phenyl group at thiophene position 5 (vs. methyl at position 4).
  • An isopropyl group on the amino linker.

Key Findings :

  • Binding Affinity : JPC derivatives modified with bromine at position 2 of the benzoyl group showed a 20% increase in docking scores, highlighting the importance of halogen electronegativity .

Functional Group Variations: Carboxylic Acid vs. Ester

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 547706-71-8) replaces the carboxylic acid with an ethyl ester and introduces a cyanoacetyl amino group.

Property Target Compound Ethyl Ester Analog
Bioavailability Lower (polar carboxylic acid) Higher (lipophilic ester)
Hydrogen Bonding Strong (COOH interacts with basic residues) Weak (ester lacks H-bond donors)
Synthetic Accessibility Requires deprotection step Easier to synthesize

Metal Complexes: Enhanced Binding via Coordination

The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex (CAS: N/A) demonstrates how metal coordination can amplify biological activity:

  • Binding Affinity: ΔG = -7.64 kcal/mol vs. -6.2 kcal/mol for the non-complexed ligand, attributed to Fe³⁺-mediated interactions with Ser217 and Thr608 .
  • Permeability : The complex exhibits 97.8% human intestinal absorption (HIA) , surpassing the target compound’s predicted moderate permeability .

Biological Activity

3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

C12H10Cl2N1O2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_1\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds often display significant antimicrobial properties. The presence of the dichlorobenzoyl moiety may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anticancer Properties : Thiophene derivatives have been investigated for their anticancer potential. The compound's ability to inhibit specific cancer cell lines has been noted, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on similar thiophene derivatives reported significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .

Anticancer Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at concentrations above 20 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptotic cells .

Anti-inflammatory Effects

Research demonstrated that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into the anticancer effects of thiophene derivatives found that this compound significantly inhibited tumor growth in xenograft models when administered at a dosage of 50 mg/kg body weight .
  • Case Study on Anti-inflammatory Activity :
    In a model of acute inflammation induced by carrageenan in rats, administration of the compound at doses of 10 and 20 mg/kg resulted in a dose-dependent reduction in paw edema, demonstrating its anti-inflammatory efficacy .

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